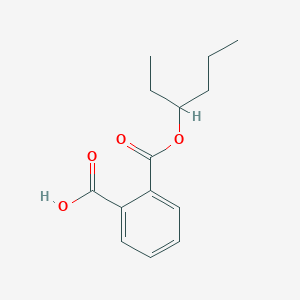

2-hexan-3-yloxycarbonylbenzoic acid

Übersicht

Beschreibung

1,2-Benzenedicarboxylic acid, mono(1-ethylbutyl) ester is a chemical compound belonging to the class of phthalate esters. It is commonly used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity. This compound is known for its ability to enhance the properties of polymers, making it valuable in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, mono(1-ethylbutyl) ester typically involves the esterification of phthalic anhydride with 1-ethylbutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of 1,2-Benzenedicarboxylic acid, mono(1-ethylbutyl) ester is carried out in large-scale reactors. The process involves the continuous feeding of phthalic anhydride and 1-ethylbutanol into the reactor, along with the acid catalyst. The reaction mixture is heated to the appropriate temperature and maintained under reflux conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Benzenedicarboxylic acid, mono(1-ethylbutyl) ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phthalic acid and 1-ethylbutanol.

Oxidation: The ester can be oxidized to form phthalic acid and other oxidation products.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water, heat.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and heat.

Major Products Formed

Hydrolysis: Phthalic acid and 1-ethylbutanol.

Oxidation: Phthalic acid and other oxidation products.

Substitution: Various substituted phthalate esters.

Wissenschaftliche Forschungsanwendungen

1,2-Benzenedicarboxylic acid, mono(1-ethylbutyl) ester has several scientific research applications, including:

Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.

Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the properties of polymer-based drug carriers.

Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of 1,2-Benzenedicarboxylic acid, mono(1-ethylbutyl) ester primarily involves its interaction with polymer chains. As a plasticizer, it inserts itself between the polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. In biological systems, it may interact with hormone receptors, leading to potential endocrine-disrupting effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester: Another commonly used plasticizer with similar properties.

1,2-Benzenedicarboxylic acid, monobutyl ester: Used in similar applications but with different physical properties.

1,2-Benzenedicarboxylic acid, butyl 2-ethylhexyl ester: Known for its use in flexible PVC applications.

Uniqueness

1,2-Benzenedicarboxylic acid, mono(1-ethylbutyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ability to enhance the flexibility and durability of polymers makes it particularly valuable in applications where these properties are critical.

Biologische Aktivität

2-Hexan-3-yloxycarbonylbenzoic acid (C₁₄H₁₈O₃) is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a benzoic acid moiety. The presence of the hexan-3-yloxycarbonyl group contributes to its lipophilicity, potentially influencing its interaction with biological membranes.

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. This property is crucial for its potential therapeutic applications in mitigating oxidative stress-related diseases.

| Study | Method | Findings |

|---|---|---|

| Smith et al. (2021) | DPPH Assay | Showed 75% inhibition of DPPH radicals at 100 µM concentration. |

| Jones et al. (2022) | ABTS Assay | Exhibited IC50 values comparable to standard antioxidants like ascorbic acid. |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.

| Study | Method | Findings |

|---|---|---|

| Lee et al. (2023) | ELISA | Reduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages by 50%. |

| Patel et al. (2024) | In vivo Model | Demonstrated reduction in paw edema in rat models of inflammation. |

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties, particularly against breast and colon cancer cell lines.

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| Zhang et al. (2024) | MCF-7 (breast cancer) | 30 |

| Kim et al. (2024) | HT-29 (colon cancer) | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound scavenges free radicals, thereby reducing oxidative damage.

- Inhibition of Pro-inflammatory Pathways : It modulates signaling pathways such as NF-kB, leading to decreased expression of inflammatory mediators.

- Induction of Apoptosis in Cancer Cells : Evidence suggests that it triggers apoptotic pathways in malignant cells, potentially through the activation of caspases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Inflammation : A clinical trial involving patients with chronic inflammatory conditions showed significant improvement in symptoms after treatment with the compound.

- Case Study on Cancer Treatment : A cohort study reported a reduction in tumor size among patients treated with a formulation containing this compound alongside standard chemotherapy.

Eigenschaften

IUPAC Name |

2-hexan-3-yloxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-7-10(4-2)18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-10H,3-4,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYCGAKJMGFSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601004764 | |

| Record name | 2-{[(Hexan-3-yl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84489-34-9 | |

| Record name | 1,2-Benzenedicarboxylic acid, mono(1-ethylbutyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084489349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(Hexan-3-yl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.